molecular formula C11H17NS B14218927 2-(Ethylsulfanyl)-N-propylaniline CAS No. 827026-24-4

2-(Ethylsulfanyl)-N-propylaniline

Cat. No.: B14218927
CAS No.: 827026-24-4
M. Wt: 195.33 g/mol
InChI Key: MJCOSVSJSFTZHN-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-propylaniline is an organic compound that belongs to the class of aniline derivatives It features an ethylsulfanyl group attached to the second carbon of the benzene ring and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-N-propylaniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with ethyl bromide to introduce the ethylsulfanyl group.

    N-Propylation: Finally, the compound is N-propylated using propyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-N-propylaniline can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding N-propylaniline.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: N-propylaniline.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-N-propylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-N-propylaniline involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its binding to target proteins, altering their function and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-N-propylaniline: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(Ethylsulfanyl)-N-butylaniline: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

2-(Ethylsulfanyl)-N-propylaniline is unique due to the specific combination of the ethylsulfanyl and propyl groups, which can confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

827026-24-4

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

2-ethylsulfanyl-N-propylaniline

InChI

InChI=1S/C11H17NS/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3

InChI Key

MJCOSVSJSFTZHN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1SCC

Origin of Product

United States

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